5-Iodo-2,6-dimethylpyrimidin-4-ol

Descripción general

Descripción

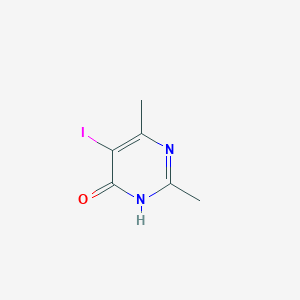

5-Iodo-2,6-dimethylpyrimidin-4-ol is a chemical compound with the molecular formula C6H7IN2O . It is a derivative of pyrimidine, which is a heterocyclic aromatic compound that occurs widely in nature .

Molecular Structure Analysis

The molecular structure of 5-Iodo-2,6-dimethylpyrimidin-4-ol consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted at the 2nd and 6th positions with methyl groups, at the 4th position with a hydroxyl group, and at the 5th position with an iodine atom .Aplicaciones Científicas De Investigación

Iodination and Functionalization

Studies on the iodination of 4-amino-2,6-dimethylpyrimidine, a related compound, demonstrate the potential for regiospecific functionalization. The iodination process, instead of yielding the expected 5-iodo derivative, produces a 2-iodomethyl derivative. This finding opens up avenues for generating a variety of side chain-substituted pyrimidines, highlighting the versatility of iodination in functionalizing pyrimidine derivatives (Niclas, Zeuner, Gründemann, & Zölch, 1987).

Cross-Coupling Reactions

In another study, 4-iodo-2,6-dimethylpyrimidine, a structurally similar compound, was used in a cross-coupling reaction with ethoxycarbonylmethylzinc bromide. This reaction, facilitated by a palladium catalyst, resulted in the formation of ethyl 2,6-dimethyl-4-pyrimidineacetate. This highlights the potential for 5-Iodo-2,6-dimethylpyrimidin-4-ol in similar cross-coupling reactions (Yamanaka, An-Naka, Kondo, & Sakamoto, 1985).

Cation Tautomerism and Crystal Structures

The investigation into the cation tautomerism, twinning, and disorder in various pyrimidine forms, including 4-amino-5-chloro-2,6-dimethylpyrimidine, reveals the intricate molecular recognition processes involving hydrogen bonding. Such studies can offer insights into the targeted drug action of pharmaceuticals containing similar functionalities to 5-Iodo-2,6-dimethylpyrimidin-4-ol (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Dehalogenation Processes

Research on the dehalogenation of 2-halogenopyrimidines, including 4,6-dimethylpyrimidine derivatives, via treatment with hydriodic acid, sheds light on the chemical behavior of halogenated pyrimidines. This information could be relevant for understanding and manipulating the chemical properties of 5-Iodo-2,6-dimethylpyrimidin-4-ol (Brown & Waring, 1973).

Complex Formation with Metal Ions

A study on the formation of complexes between metal ions and pyrimidine bases, including 2-Dimethylamino-5,6-dimethylpyrimidin-4-ol, provides insights into the coordination chemistry of pyrimidine derivatives. This research highlights the potential for 5-Iodo-2,6-dimethylpyrimidin-4-ol in forming complexes with various metal ions, which could have applications in catalysis or material science (Dixon & Wells, 1986).

Mecanismo De Acción

Target of Action

Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that pyrimidine derivatives can act as nucleophiles, attacking electrophilic carbon centers . This interaction can lead to changes in the target molecule, potentially altering its function .

Biochemical Pathways

Pyrimidine derivatives are known to play crucial roles in various biochemical processes, including nucleic acid synthesis .

Pharmacokinetics

The compound’s structure suggests it may be well-absorbed and distributed in the body due to its small size and polar nature .

Result of Action

Pyrimidine derivatives are known to have various biological effects, including antiviral, antibacterial, and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Iodo-2,6-dimethylpyrimidin-4-ol. For instance, pH and temperature can affect the compound’s stability and reactivity . Additionally, the presence of other molecules can influence its interactions with its targets .

Propiedades

IUPAC Name |

5-iodo-2,4-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O/c1-3-5(7)6(10)9-4(2)8-3/h1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRCHCURQABDLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311843 | |

| Record name | 5-iodo-2,6-dimethylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2,6-dimethylpyrimidin-4-ol | |

CAS RN |

83410-37-1 | |

| Record name | 83410-37-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-iodo-2,6-dimethylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.